Cesium methanesulfonate

Description

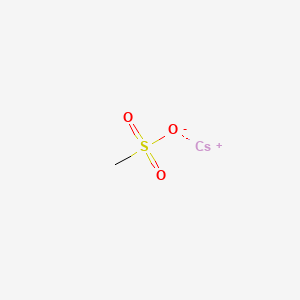

Structure

3D Structure of Parent

Properties

IUPAC Name |

cesium;methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4O3S.Cs/c1-5(2,3)4;/h1H3,(H,2,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJKJXRLREATOMF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)[O-].[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3CsO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408781 | |

| Record name | Cesium methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2550-61-0 | |

| Record name | Cesium methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cesium methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Cesium Methanesulfonate: A Technical Guide for Researchers

An in-depth examination of the core physical, chemical, and experimental properties of Cesium Methanesulfonate (B1217627) (CsMeSO₃), a critical reagent in advanced electrophysiological studies and other specialized chemical applications.

Introduction

Cesium methanesulfonate (CsMeSO₃), also known as cesium mesylate, is an organosulfur salt that has become an indispensable tool for researchers, particularly in the fields of neurobiology, pharmacology, and cell physiology. Its unique combination of ionic properties makes it exceptionally suited for use in patch-clamp electrophysiology, where it aids in the isolation and study of specific ion channel currents. This technical guide provides a comprehensive overview of its physical and chemical characteristics, experimental applications, and relevant protocols for its use.

Physical and Chemical Properties

This compound is a white, crystalline solid at room temperature.[1][2] It is characterized by its high solubility in water and other polar organic solvents.[1][3] While some initial sources have presented conflicting information, it is well-established that a 5% solution of this compound in water is clear and colorless, confirming its aqueous solubility.[4][5] The compound is also noted to be hygroscopic, meaning it can absorb moisture from the air.[3]

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Appearance | White powder/solid | [1][2][5] |

| Melting Point | 262 - 264 °C (503.6 - 507.2 °F) | [4][5] |

| Solubility | Soluble in water and polar organic solvents.[1][3] A 5% aqueous solution is clear and colorless.[4][5] | |

| Crystal Structure | Orthorhombic, Space Group Pnma | [6] |

Table 2: Chemical Identity and Molecular Data

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | Cesium mesylate, CsMSF, CsMeS, Methanesulfonic acid cesium salt | [2][3][7] |

| CAS Number | 2550-61-0 | [2][7] |

| Molecular Formula | CH₃CsO₃S | [2] |

| Molecular Weight | 228.01 g/mol | [2] |

| InChI Key | DJKJXRLREATOMF-UHFFFAOYSA-M | [2] |

| SMILES | CS(=O)(=O)[O-].[Cs+] | [2] |

Spectroscopic and Structural Data

Vibrational Spectroscopy

Vibrational spectra of metal methanesulfonates, including the cesium salt, have been studied to understand the coordination of the methanesulfonate ion.[6] Infrared (IR) spectroscopy reveals a clear distinction between ionic (uncoordinated) and coordinated forms of the methanesulfonate ion. This is primarily observed as a splitting of the asymmetric S–O stretching modes of the SO₃ group when the ion is coordinated to a metal center.[6][8]

Crystal Structure

This compound crystallizes in the orthorhombic space group Pnma with four formula units per primitive cell.[6] Within this structure, the methanesulfonate ion has C₃ᵥ symmetry.[6]

Core Application: Electrophysiology

The primary and most critical application of this compound is in patch-clamp electrophysiology. It is a key component of the intracellular (pipette) solution used to record ionic currents from cells.[2][7][9][10][11] Its efficacy stems from the specific actions of its constituent ions:

-

Cesium (Cs⁺) Ion: The cesium ion is a well-known blocker of most types of potassium (K⁺) channels.[6][10] By including Cs⁺ in the intracellular solution, researchers can effectively eliminate outward K⁺ currents, which often mask other currents of interest, thereby improving the quality and stability of the recordings (space clamp).[12]

-

Methanesulfonate (CH₃SO₃⁻) Anion: The methanesulfonate anion is large and is not transported by chloride (Cl⁻) channels.[6][10] This prevents alteration of the cell's chloride equilibrium potential and avoids the activation of chloride currents that could interfere with the measurement of other ionic events.

This dual action allows for the precise isolation and study of currents from other channels, such as voltage-gated calcium channels or ligand-gated ion channels (e.g., AMPA or NMDA receptors), which are fundamental to neuronal signaling and drug discovery.[12]

Experimental Protocols

Preparation of Intracellular Solution for Whole-Cell Voltage-Clamp

The following protocol is adapted from methodologies used in electrophysiological studies to record synaptic currents.[12]

Objective: To prepare an intracellular solution that blocks potassium currents and is suitable for isolating excitatory postsynaptic currents (EPSCs).

Materials:

-

This compound (CsCH₃SO₃)

-

Sodium Chloride (NaCl)

-

HEPES buffer

-

EGTA

-

Magnesium ATP (Mg-ATP)

-

Sodium GTP (Na-GTP)

-

QX-314 Chloride (optional, for blocking voltage-gated sodium channels)

-

Biocytin (optional, for cell labeling)

-

High-purity water (e.g., Milli-Q or double-distilled)

-

Cesium hydroxide (B78521) (CsOH) or Potassium hydroxide (KOH) for pH adjustment

-

Osmometer

Procedure:

-

Initial Mixing: In an appropriate volume of high-purity water (e.g., for a final volume of 50 mL), dissolve the main components. It is good practice to add about 90% of the main salt (this compound) first, allowing for later osmolarity adjustments.[12]

-

This compound: 135 mM

-

NaCl: 8 mM

-

HEPES: 10 mM

-

EGTA: 0.6 mM

-

-

pH Adjustment: Adjust the pH of the solution to 7.2-7.4 using a concentrated solution of CsOH or KOH.[12] This step is crucial and should be performed before adding temperature-sensitive components like ATP and GTP.

-

Osmolarity Measurement: Measure the osmolarity of the solution. Adjust it to be 10-20 mOsm lower than the external (ACSF) solution to ensure a good seal during patching.[12] Add small amounts of the main salt (this compound) to increase osmolarity if needed.

-

Addition of Energetic Components: Just before use (or before aliquoting for freezing), add the heat-sensitive components:

-

Mg-ATP: 4 mM

-

Na-GTP: 0.3 mM

-

-

Addition of Optional Components: Add QX-314 (e.g., 5 mM) and/or Biocytin (e.g., 0.3%) if required for the specific experiment.

-

Final Steps: Aliquot the final solution into small volumes (e.g., 500 µL) and store at -20°C or -80°C.[10] Before use, thaw an aliquot and filter it through a 0.22 µm syringe filter to remove any precipitates. Keep the solution on ice during the experiment.[12]

Synthesis of this compound

This compound is typically synthesized via a standard acid-base neutralization reaction.

Reaction: 2 CH₃SO₃H + Cs₂CO₃ → 2 CsCH₃SO₃ + H₂O + CO₂

Materials:

-

Methanesulfonic acid (CH₃SO₃H)

-

Cesium carbonate (Cs₂CO₃)

-

Deionized water

-

Ethanol or another suitable recrystallization solvent

Procedure:

-

Dissolution: Dissolve a known quantity of Cesium carbonate in a minimal amount of deionized water in a reaction flask.

-

Acid Addition: Slowly add a stoichiometric amount of methanesulfonic acid to the cesium carbonate solution with constant stirring. The reaction is exothermic and will produce carbon dioxide gas, so addition should be careful to control effervescence.

-

Reaction Completion: Continue stirring the solution at room temperature until the gas evolution ceases, indicating the reaction is complete. The pH of the solution should be near neutral.

-

Isolation: Remove the water from the solution via rotary evaporation to obtain the crude this compound salt.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., water-ethanol mixture).

-

Drying: Collect the purified crystals by filtration and dry them thoroughly under vacuum to remove any residual solvent.

Safety and Handling

This compound is considered a hazardous substance.[3] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[4][13]

-

Personal Protective Equipment (PPE): Always handle with appropriate PPE, including safety glasses, gloves, and a lab coat. Use a dust mask or work in a well-ventilated area to avoid inhaling the powder.[3][13]

-

Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[3]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[1][13]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[1]

Conclusion

This compound is a specialized chemical reagent with significant utility in scientific research. Its physical and chemical properties, particularly the distinct behavior of its cation and anion in biological systems, make it an invaluable component of intracellular solutions for electrophysiological studies. A thorough understanding of its properties, experimental application, and safe handling procedures is essential for its effective and appropriate use in the laboratory.

References

- 1. This compound (CsMeSo3) internal solutions component | Hello Bio [hellobio.com]

- 2. This compound | CH3CsO3S | CID 5148066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 2550-61-0: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. Paralogs of Slitrk cell adhesion molecules configure excitatory synapse specificity via distinct cellular mechanisms | PLOS Biology [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 9. This compound | 2550-61-0 | Benchchem [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. scientifica.uk.com [scientifica.uk.com]

- 13. Methanesulfonic acid - Wikipedia [en.wikipedia.org]

Cesium Methanesulfonate in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the aqueous solubility of cesium methanesulfonate (B1217627) (CsCH₃SO₃). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work, particularly in the field of electrophysiology. This document compiles available data on its physical and chemical properties, outlines experimental protocols for solubility determination, and presents a typical workflow for the preparation of intracellular solutions for patch-clamp recording.

Core Properties of Cesium Methanesulfonate

This compound is a white, solid powder at room temperature.[1][2] It is widely recognized for its high to excellent solubility in water, a critical characteristic for its application in various experimental settings.[1][3][4] One product specification sheet indicates that a 5% (w/v) solution in water results in a clear and colorless solution, suggesting a solubility of at least 5 g per 100 mL of water.[5][6]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | CH₃CsO₃S | [7] |

| Molecular Weight | 228.00 g/mol | [8] |

| Appearance | White powder/solid | [1][2] |

| Melting Point | 262-264 °C | [1][2] |

| CAS Number | 2550-61-0 | [9] |

Aqueous Solubility Data

While this compound is frequently described as being readily soluble in water, comprehensive quantitative data detailing its solubility across a range of temperatures is not widely available in the public domain. The information available is largely qualitative, emphasizing its suitability for preparing aqueous solutions for laboratory use.[3][4][10]

Table 2: Qualitative and Semi-Quantitative Aqueous Solubility of this compound

| Parameter | Observation | Reference |

| General Solubility | Described as "soluble" or "excellent solubility" in water. | [1][3][4] |

| 5% (w/v) Solution | A 5% solution in water is clear and colorless. | [6] |

Experimental Protocol for Determining Aqueous Solubility

For researchers wishing to determine the precise solubility of this compound as a function of temperature, a general experimental protocol can be adapted. This method involves the preparation of a saturated solution at a specific temperature and the subsequent determination of the solute concentration.

Objective: To determine the solubility of this compound in water at various temperatures.

Materials:

-

This compound

-

Deionized or distilled water

-

Temperature-controlled water bath or heating/stirring plate

-

Calibrated thermometer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Stirring mechanism (e.g., magnetic stirrer and stir bar)

-

Filtration apparatus (e.g., syringe filters)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of deionized water in a sealed container.

-

Place the container in a temperature-controlled water bath set to the desired temperature.

-

Stir the solution vigorously for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solid indicates a saturated solution.

-

-

Sample Collection and Analysis:

-

Once equilibrium is established, cease stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated pipette to prevent premature crystallization.

-

Filter the sample immediately using a pre-heated syringe filter to remove any remaining solid particles.

-

Accurately weigh the collected sample.

-

Evaporate the solvent (water) from the sample under controlled conditions (e.g., in a drying oven at a temperature below the decomposition point of the salt) until a constant weight of the dry this compound is achieved.

-

Calculate the mass of the dissolved this compound.

-

-

Data Calculation and Curve Construction:

Application in Electrophysiology: Intracellular Solution Preparation

A primary application of this compound is in the preparation of internal (intracellular) solutions for patch-clamp electrophysiology.[4][10] In this context, cesium ions are used to block potassium channels, which facilitates the study of other ion channels.[10] The methanesulfonate anion is a relatively large, inert anion that does not readily pass through chloride channels.[10]

The following diagram illustrates a typical workflow for preparing a cesium-based intracellular solution for patch-clamp experiments.

Caption: Workflow for preparing a cesium-based intracellular solution.

This workflow highlights the critical steps in preparing a high-quality internal solution for patch-clamp recording, from the initial weighing of reagents to the final loading of the patch pipette.[1][13][14][15] The process emphasizes the importance of accurate pH and osmolarity adjustments, as well as the fresh addition of labile components like ATP and GTP before the experiment.[1][13]

References

- 1. re-place.be [re-place.be]

- 2. Untitled [faculty.uml.edu]

- 3. swharden.com [swharden.com]

- 4. chemimpex.com [chemimpex.com]

- 5. A new method for determining the solubility of salts in aqueous solutions at elevated temperatures [pubs.usgs.gov]

- 6. assets.qa.thermofisher.com [assets.qa.thermofisher.com]

- 7. This compound | CH3CsO3S | CID 5148066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound, 98% | Fisher Scientific [fishersci.ca]

- 9. CAS 2550-61-0: this compound | CymitQuimica [cymitquimica.com]

- 10. This compound (CsMeSo3) internal solutions component | Hello Bio [hellobio.com]

- 11. webs.anokaramsey.edu [webs.anokaramsey.edu]

- 12. fountainheadpress.com [fountainheadpress.com]

- 13. researchgate.net [researchgate.net]

- 14. scientifica.uk.com [scientifica.uk.com]

- 15. docs.axolbio.com [docs.axolbio.com]

Unveiling the Crystalline Architecture of Cesium Methanesulfonate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure and lattice parameters of cesium methanesulfonate (B1217627) (CsCH₃SO₃), a compound of interest for researchers, scientists, and professionals in drug development. This document details the crystallographic data, experimental methodologies for its determination, and a visual representation of the analytical workflow.

Core Crystallographic Data

Cesium methanesulfonate, at ambient conditions, adopts an orthorhombic crystal system. The methanesulfonate ion (CH₃SO₃⁻) in this structure exhibits C₃ᵥ symmetry. The cesium ion is coordinated by nine oxygen atoms and one methyl group.[1][2] A phase transition to a monoclinic space group, P2₁, has been observed at higher temperatures, which subsequently transforms into a disordered orthorhombic phase with the space group Cmcm.[3]

The established lattice parameters and crystallographic details for the primary orthorhombic phase are summarized in the table below.

| Parameter | Value | Unit |

| Crystal System | Orthorhombic | - |

| Space Group | Pnma | - |

| a | 9.526 | Å |

| b | 6.264 | Å |

| c | 8.692 | Å |

| S—O bond length | 1.47 ± 0.02 | Å |

| S—C bond length | 1.85 ± 0.04 | Å |

| O—S—O bond angle | 112 ± 1 | ° |

| O—S—C bond angle | 107 ± 2 | ° |

| Cs—O coordination | 3.12 - 3.35 | Å |

| Cs—C coordination | 3.77 | Å |

Data sourced from Brandon & Brown (1967).[2]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound was achieved through three-dimensional X-ray diffraction data collected photographically.[2] The following is a detailed, generalized protocol for single-crystal X-ray crystallography, the standard method for such determinations.

1. Crystal Growth and Selection:

-

Objective: To obtain a single, high-quality crystal suitable for diffraction analysis.

-

Methodology: this compound crystals can be grown from an aqueous solution by slow evaporation. A suitable crystal, typically 0.1-0.3 mm in all dimensions, free of cracks and other visible defects, is selected under a microscope.

2. Crystal Mounting:

-

Objective: To mount the crystal on a goniometer head for precise orientation in the X-ray beam.

-

Methodology: The selected crystal is affixed to the tip of a glass fiber or a specialized loop using a minimal amount of adhesive or oil. This assembly is then attached to a goniometer head.

3. Data Collection:

-

Objective: To measure the intensities and positions of the X-ray diffraction spots.

-

Methodology: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector. Each pattern corresponds to a specific crystal orientation.

4. Data Processing:

-

Objective: To integrate the raw diffraction data and correct for experimental factors.

-

Methodology: The collected diffraction images are processed to determine the intensity and position of each reflection. Corrections are applied for factors such as background noise, Lorentz factor, polarization, and absorption. This processed data yields a unique set of structure factors.

5. Structure Solution and Refinement:

-

Objective: To determine the arrangement of atoms within the crystal lattice and refine their positions.

-

Methodology: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. From this map, the positions of the atoms are determined. The atomic positions and other parameters (e.g., thermal displacement parameters) are then refined against the experimental data to achieve the best possible fit, typically minimizing the R-factor.

Visualization of the Experimental Workflow

The logical flow of the single-crystal X-ray crystallography process is depicted in the following diagram:

References

Cesium Methanesulfonate: A Technical Guide to Hygroscopicity and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

Cesium methanesulfonate (B1217627) is a white, crystalline powder. A summary of its known physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Cesium Methanesulfonate

| Property | Value | Reference(s) |

| Molecular Formula | CH₃CsO₃S | [1] |

| Molecular Weight | 228.00 g/mol | [2] |

| CAS Number | 2550-61-0 | [2][3] |

| Appearance | White powder | [2] |

| Melting Point | 262-264 °C (literature) | [2][3] |

| Solubility | Soluble in water | [4] |

Hygroscopicity Profile

The hygroscopicity of a substance, its tendency to attract and hold water molecules from the surrounding environment, is a critical parameter in drug development. It can impact handling, storage, stability, and formulation performance. Currently, specific quantitative data on the hygroscopicity of this compound, such as its moisture sorption isotherm or critical relative humidity (CRH), is not extensively published. However, its high solubility in water suggests that it may have a tendency to absorb atmospheric moisture.

To rigorously characterize its hygroscopic nature, a Dynamic Vapor Sorption (DVS) analysis is recommended.

Experimental Protocol: Dynamic Vapor Sorption (DVS) Analysis

This protocol outlines a standard procedure for determining the moisture sorption and desorption characteristics of this compound.

1. Sample Preparation:

-

A sample of 5-10 mg of this compound is accurately weighed into a tared sample pan.

-

The sample is dried in the DVS instrument at a specified temperature (e.g., 60 °C) under a flow of dry nitrogen (0% relative humidity, RH) until a stable weight is achieved ( dm/dt ≤ 0.002% min⁻¹ over a 10-minute period). This initial weight is recorded as the dry mass.

2. Sorption-Desorption Isotherm Generation:

-

The temperature is maintained at a constant 25 °C.

-

The relative humidity is increased in a stepwise manner, typically in 10% RH increments, from 0% to 90% RH.

-

At each RH step, the sample is allowed to equilibrate until a stable weight is reached ( dm/dt ≤ 0.002% min⁻¹ over a 10-minute period). The mass uptake is recorded.

-

Following equilibration at 90% RH, the relative humidity is decreased in a stepwise manner, typically in 10% RH increments, from 90% back to 0% RH, with equilibration at each step.

3. Data Analysis:

-

The percentage change in mass at each RH step is calculated relative to the initial dry mass.

-

A moisture sorption-desorption isotherm is plotted as the percentage change in mass versus relative humidity.

-

The degree of hygroscopicity can be classified based on the percentage of water uptake at a specific RH (e.g., 80% RH) according to pharmacopeial guidelines.

Table 2: Representative Data Table for Dynamic Vapor Sorption Analysis of this compound

| Relative Humidity (%) | % Weight Change (Sorption) | % Weight Change (Desorption) |

| 0 | 0.00 | ... |

| 10 | ... | ... |

| 20 | ... | ... |

| 30 | ... | ... |

| 40 | ... | ... |

| 50 | ... | ... |

| 60 | ... | ... |

| 70 | ... | ... |

| 80 | ... | ... |

| 90 | ... | ... |

Note: This table is a template. Experimental data would populate the weight change columns.

Visualization of Experimental Workflow

Stability Profile

The stability of a compound under various environmental conditions is a cornerstone of its viability for use in research and pharmaceutical development. For this compound, product information from suppliers indicates that it is stable for shipping at ambient temperatures and should be stored at room temperature as a solid.[4] Aqueous solutions are noted to be less stable and should be prepared fresh or stored at -20°C for up to one month.[4]

Thermal Stability

Experimental Protocol: Thermogravimetric Analysis (TGA)

1. Sample Preparation:

-

A sample of 5-10 mg of this compound is accurately weighed into a tared TGA pan (typically alumina (B75360) or platinum).

2. TGA Method:

-

The sample is placed in the TGA furnace.

-

The furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20 mL/min).

-

The temperature is ramped from ambient (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).

-

The mass of the sample is continuously recorded as a function of temperature.

3. Data Analysis:

-

A thermogram is generated, plotting the percentage of weight loss versus temperature.

-

The onset of decomposition is determined from the thermogram.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

1. Sample Preparation:

-

A sample of 2-5 mg of this compound is accurately weighed into an aluminum DSC pan, which is then hermetically sealed.

-

An empty, sealed aluminum pan is used as a reference.

2. DSC Method:

-

The sample and reference pans are placed in the DSC cell.

-

The cell is purged with an inert gas (e.g., nitrogen).

-

The temperature is ramped from ambient to a temperature beyond the melting point (e.g., 300 °C) at a controlled heating rate (e.g., 10 °C/min).

-

The differential heat flow between the sample and the reference is recorded as a function of temperature.

3. Data Analysis:

-

A DSC thermogram is generated, plotting heat flow versus temperature.

-

Thermal events such as melting (endotherm) and decomposition (exotherm or endotherm) are identified by their peak temperatures and enthalpies.

Table 3: Representative Data Table for Thermal Analysis of this compound

| Analysis Type | Parameter | Observed Value |

| TGA | Onset of Decomposition (°C) | ... |

| TGA | % Weight Loss at 500 °C | ... |

| DSC | Melting Point (°C) | ... |

| DSC | Enthalpy of Fusion (J/g) | ... |

| DSC | Decomposition Event(s) (°C) | ... |

Note: This table is a template. Experimental data would populate the value column.

Visualization of Experimental Workflow

Hydrolytic Stability

The hydrolytic stability of this compound is an important consideration for its use in aqueous solutions. While specific kinetic data for the hydrolysis of this compound is not available, sulfonate salts are generally considered to be stable towards hydrolysis under neutral and acidic conditions. The methanesulfonate anion is the conjugate base of a strong acid (methanesulfonic acid) and therefore shows little tendency to react with water. However, under strongly basic conditions, hydrolysis of sulfonate esters can occur, although this is less relevant to the salt form.

Experimental Protocol: Hydrolytic Stability Assessment

1. Solution Preparation:

-

Prepare buffered aqueous solutions at various pH levels (e.g., pH 4, 7, and 9).

-

Prepare a solution of this compound of a known concentration (e.g., 1 mg/mL) in each buffer.

2. Stability Study:

-

Store aliquots of each solution at controlled temperatures (e.g., 25 °C and 40 °C) in sealed vials, protected from light.

-

At predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks), withdraw samples for analysis.

3. Analytical Method:

-

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, should be used to quantify the concentration of this compound and detect any potential degradation products.

-

The mobile phase and column should be selected to achieve good resolution between the parent compound and any degradants.

4. Data Analysis:

-

The concentration of this compound remaining at each time point is plotted against time for each pH and temperature condition.

-

The degradation rate constant (k) can be determined from the slope of the line, assuming pseudo-first-order kinetics.

-

The shelf-life (t₉₀), the time it takes for 10% of the compound to degrade, can be calculated.

Visualization of Logical Relationships

Conclusion

This compound is a valuable tool in electrophysiological research, prized for its high solubility and stability in specific applications. While its fundamental physicochemical properties related to hygroscopicity and thermal stability are not extensively documented in publicly accessible literature, this guide provides a framework for its characterization. The detailed experimental protocols for Dynamic Vapor Sorption, Thermogravimetric Analysis, Differential Scanning Calorimetry, and hydrolytic stability assessment offer researchers and drug development professionals the necessary tools to thoroughly evaluate this compound for their intended use. A comprehensive understanding of these properties is essential for ensuring the robustness and reproducibility of experimental results and for the development of stable pharmaceutical formulations.

References

An In-depth Technical Guide to Cesium Methanesulfonate: Safety, Handling, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cesium Methanesulfonate (B1217627), a critical reagent in electrophysiological research. It details essential safety and handling protocols, summarizes key physical and chemical properties, and offers a detailed methodology for its primary application in patch-clamp experiments.

Safety Data and Handling Precautions

Cesium methanesulfonate is a hazardous substance that requires careful handling to avoid adverse health effects. The following sections summarize the key safety information.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Table 1: GHS Hazard Classification [1][2]

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Appearance | White solid powder[2][3] |

| Molecular Formula | CH₃CsO₃S[1] |

| Molecular Weight | 228.00 g/mol [1][4] |

| Melting Point | 262 - 264 °C (503.6 - 507.2 °F)[2][3][5] |

| Solubility | Does not mix well with water[4] |

| Stability | Stable under recommended storage conditions[4] |

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the integrity of the compound.

-

Avoid all personal contact, including inhalation of dust.[4]

-

Use in a well-ventilated area, preferably under a chemical fume hood.[6]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator.[4]

-

Do not eat, drink, or smoke when handling.[4]

-

Wash hands thoroughly with soap and water after handling.[4]

-

Keep containers securely sealed when not in use.[4]

-

Store in a cool, dry, and well-ventilated place.[6]

-

Keep container tightly closed.[2]

-

Store away from incompatible materials, such as strong oxidizing agents.[3]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when working with this compound.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Recommendation |

| Eye/Face Protection | Wear chemical safety goggles or a face shield where splashing is possible.[3][7] |

| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[4][7] |

| Respiratory Protection | Use a NIOSH-approved dust mask or respirator if ventilation is inadequate or dust is generated.[4] |

First Aid Measures

In case of exposure, immediate and appropriate first aid is critical.

Table 4: First Aid Measures for this compound Exposure

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2][3] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6] |

Fire Fighting and Spill Response

-

Use a fire extinguisher suitable for the surrounding fire. Water spray, dry chemical, carbon dioxide, or foam may be appropriate.

-

Wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

-

Combustion may produce toxic fumes of carbon oxides, sulfur oxides, and metal oxides.[4]

Spill Response: [4]

-

Minor Spills: Carefully sweep up the spilled solid, avoiding dust generation, and place it in a sealed container for disposal.

-

Major Spills: Evacuate the area. Wear appropriate PPE and prevent the spill from entering drains or waterways. Collect the material and place it in a designated container for disposal.

Experimental Protocol: Whole-Cell Patch-Clamp Recording

This compound is primarily used in electrophysiology as a component of the intracellular (pipette) solution for patch-clamp recordings. Its main function is to block potassium (K⁺) channels from the intracellular side, which is crucial for isolating and studying other ionic currents, such as those from sodium (Na⁺) or calcium (Ca²⁺) channels, especially in voltage-clamp mode.

Preparation of Intracellular Solution

A typical intracellular solution for whole-cell voltage-clamp recordings to isolate sodium or calcium currents would have the following composition:

Table 5: Example Composition of this compound-Based Intracellular Solution

| Component | Concentration (mM) | Purpose |

| This compound (CsCH₃SO₃) | 120-140 | Primary electrolyte; Cs⁺ blocks K⁺ channels |

| HEPES | 10 | pH buffer |

| EGTA | 5-10 | Chelates Ca²⁺ to control intracellular calcium levels |

| MgCl₂ | 2 | Required for ATP-dependent processes |

| ATP-Mg | 2-4 | Energy source for cellular processes |

| GTP-Na | 0.3 | For G-protein coupled receptor signaling |

Protocol for a 50 mL Solution:

-

Weighing Components: Accurately weigh the required amount of each solid component.

-

Dissolving: In a 50 mL beaker, add approximately 40 mL of high-purity (e.g., Milli-Q) water. Add the weighed components one by one, ensuring each is fully dissolved before adding the next.

-

pH Adjustment: Adjust the pH of the solution to 7.2-7.3 using a concentrated solution of Cesium Hydroxide (CsOH).

-

Osmolarity Adjustment: Measure the osmolarity of the solution using an osmometer. Adjust the osmolarity to be slightly lower (by ~10-20 mOsm) than the extracellular solution to ensure a good seal with the cell. This is typically in the range of 280-290 mOsm. Adjust with high-purity water if the osmolarity is too high.

-

Final Volume and Storage: Bring the final volume to 50 mL with high-purity water. Aliquot the solution into smaller volumes (e.g., 1 mL) and store at -20°C.

-

Filtering: Before use, thaw an aliquot and filter it through a 0.22 µm syringe filter to remove any precipitates.

Whole-Cell Patch-Clamp Procedure

The following is a generalized workflow for a whole-cell patch-clamp experiment using a this compound-based intracellular solution.

-

Cell Preparation: Prepare the cells or tissue slice in a recording chamber containing the extracellular (bath) solution.

-

Pipette Preparation: Pull a glass micropipette to the desired tip diameter (typically resulting in a resistance of 3-7 MΩ when filled with the intracellular solution). Fire-polish the tip to smooth the opening.

-

Filling the Pipette: Fill the micropipette with the filtered this compound-based intracellular solution, ensuring there are no air bubbles at the tip.

-

Approaching the Cell: Under microscopic guidance, carefully lower the micropipette towards the target cell. Apply slight positive pressure to the pipette to keep the tip clean.

-

Seal Formation: Once the pipette touches the cell membrane, release the positive pressure. Apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane. This is the "cell-attached" configuration.

-

Achieving Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip. This provides electrical and diffusional access to the cell's interior.

-

Data Recording: In voltage-clamp mode, apply a series of voltage steps to the cell and record the resulting ionic currents. The intracellular Cesium will block the majority of potassium currents, allowing for the isolation of other currents of interest.

-

Data Analysis: Analyze the recorded currents for parameters such as amplitude, kinetics of activation and inactivation, and voltage dependence.

Mechanism of Action and Visualization

The utility of this compound in electrophysiology stems from the ability of the cesium ion (Cs⁺) to block potassium (K⁺) channels.

Mechanism of Potassium Channel Blockade

Potassium channels are highly selective pores that allow the passage of K⁺ ions across the cell membrane. Cesium ions, being larger than potassium ions, can enter the channel pore from the intracellular side but become lodged, physically obstructing the pathway for K⁺ ions. This blockade is often voltage-dependent, meaning the degree of block can be influenced by the membrane potential.

Conclusion

This compound is an indispensable tool for researchers in electrophysiology and related fields. A thorough understanding of its safety and handling requirements is paramount to ensure the well-being of laboratory personnel. When used correctly, its ability to effectively block potassium channels enables the detailed study of other ion channels, contributing significantly to our understanding of cellular excitability, signaling, and the mechanisms of various diseases. This guide provides the foundational knowledge for the safe and effective use of this compound in a research setting.

References

- 1. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 2. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 3. An ion's view of the potassium channel. The structure of the permeation pathway as sensed by a variety of blocking ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of the effects of cesium ions on potassium channel currents in biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bio.fsu.edu [bio.fsu.edu]

- 7. researchgate.net [researchgate.net]

Cesium Methanesulfonate in Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Applications of Cesium Methanesulfonate (B1217627) in Research

Cesium methanesulfonate (CsCH₃SO₃) is a salt that has found niche but critical applications in various fields of scientific research. Its unique properties, particularly the behavior of the cesium ion (Cs⁺) as a potassium channel blocker, make it an invaluable tool in electrophysiology. Furthermore, its characteristics as a supporting electrolyte have led to its use in energy storage research. This guide provides an in-depth overview of its primary applications, complete with experimental protocols and quantitative data.

The primary research applications of this compound can be categorized as follows:

-

Electrophysiology: Predominantly used as a key component in the intracellular solution for patch-clamp recordings to block potassium (K⁺) channels.[1][2][3][4] This allows for the isolation and study of other ion channels.[4]

-

Energy Storage: Utilized as a supporting electrolyte in redox flow batteries, particularly in systems involving cerium.[5][6][7]

-

Organic Synthesis: Cesium salts are known to be effective in various organic reactions, although specific applications of this compound are less commonly documented.[8]

-

Drug Discovery and Development: Employed in electrophysiological screening assays to test the effects of novel compounds on ion channels.[1][9][10]

Data Presentation: Quantitative Overview

The following tables summarize the typical quantitative data associated with the use of this compound in its primary research applications.

Table 1: this compound in Patch-Clamp Electrophysiology

| Parameter | Typical Value/Range | Purpose | Source(s) |

| Concentration in Intracellular Solution | 115 - 135 mM | To effectively block K⁺ channels and serve as the primary charge carrier. | [2][11] |

| pH of Intracellular Solution | 7.2 - 7.3 | To maintain physiological conditions within the patched cell. | [11][12] |

| Osmolarity of Intracellular Solution | 280 - 290 mOsm | To match the osmolarity of the extracellular solution and prevent cell swelling or shrinking. | [11][12] |

| Resulting Input Resistance | 250 - 400 MΩ | The blockage of K⁺ channels leads to a significant increase in the cell's input resistance. | [13] |

| Holding Potential (Voltage-Clamp) | -60 mV to +40 mV | The specific holding potential depends on the ion channel being studied. | [11] |

Table 2: this compound in Redox Flow Batteries

| Parameter | Typical Value/Range | Purpose | Source(s) |

| Concentration of Cerium(III) Methanesulfonate | 0.1 - 1.2 mol dm⁻³ | As the active redox species in the positive half-cell. | [5][6] |

| Concentration of Methanesulfonic Acid | 0.1 - 5.0 mol dm⁻³ | As the supporting electrolyte to ensure high conductivity. | [5][6] |

| Operating Temperature | 295 - 333 K | To optimize the kinetics of the redox reactions. | [5][6] |

| Current Efficiency | 94.0% (Ce(III) to Ce(IV)) | A measure of the efficiency of the charge/discharge cycle. | [6] |

| Energy Efficiency | ~70% | The overall energy efficiency of the V-Ce redox flow battery. | [14] |

Experimental Protocols

Whole-Cell Voltage-Clamp Electrophysiology

This protocol describes the preparation and use of an intracellular solution containing this compound for recording from a neuron in a brain slice.

Objective: To isolate and record excitatory postsynaptic currents (EPSCs) by blocking voltage-gated potassium channels.

Materials:

-

This compound (CsCH₃SO₃)

-

Sodium chloride (NaCl)

-

HEPES

-

EGTA

-

Magnesium ATP (MgATP)

-

Sodium GTP (NaGTP)

-

QX-314Cl (lidocaine derivative to block sodium channels)

-

Biocytin (for cell labeling)

-

Deionized water

-

Cesium hydroxide (B78521) (CsOH) for pH adjustment

-

Osmometer

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

-

Borosilicate glass capillaries for pulling pipettes

-

Brain slice preparation setup

Procedure:

-

Preparation of Intracellular Solution:

-

Prepare a solution with the following composition (in mM): 135 this compound, 3 NaCl, 10 HEPES, 0.6 EGTA, 4 MgATP, 0.3 NaGTP, 5 QX-314Cl, and 0.3% biocytin.[11]

-

Dissolve all components in deionized water.

-

Adjust the pH to 7.2 with Cesium hydroxide.[11]

-

Measure and adjust the osmolarity to 280 mOsm.[11]

-

Filter the solution through a 0.22 µm syringe filter.

-

Aliquot and store at -20°C. Thaw on ice before use.

-

-

Pipette Pulling and Filling:

-

Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Back-fill the pipette with the prepared intracellular solution.

-

-

Brain Slice Preparation:

-

Prepare acute brain slices (e.g., 300 µm thick) from the desired brain region using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

-

-

Patch-Clamp Recording:

-

Transfer a brain slice to the recording chamber and perfuse with oxygenated aCSF.

-

Visualize a neuron using an upright microscope with DIC optics.

-

Approach the neuron with the patch pipette while applying positive pressure.

-

Upon contact with the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).

-

Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.

-

Switch the amplifier to voltage-clamp mode and hold the cell at the desired potential (e.g., -60 mV to record AMPA receptor-mediated currents).

-

Record synaptic currents evoked by electrical stimulation of afferent fibers or spontaneous events.

-

Cerium-Based Redox Flow Battery Electrolyte Preparation and Testing

This protocol outlines the preparation of the positive half-cell electrolyte containing cerium(III) methanesulfonate and its electrochemical characterization.

Objective: To prepare and evaluate the electrochemical properties of a cerium-based electrolyte for a redox flow battery.

Materials:

-

Cerium(III) carbonate (Ce₂(CO₃)₃)

-

Methanesulfonic acid (CH₃SO₃H)

-

Deionized water

-

Electrochemical cell (e.g., a three-electrode setup with a platinum working electrode, a platinum counter electrode, and a reference electrode)

-

Potentiostat/Galvanostat

Procedure:

-

Electrolyte Preparation:

-

Suspend Cerium(III) carbonate in deionized water.[14]

-

Slowly add methanesulfonic acid dropwise while stirring continuously.[14] The carbonate will react to form cerium(III) methanesulfonate, water, and carbon dioxide.

-

Periodically dilute the solution with deionized water to prevent precipitation of cerium(III) methanesulfonate, as its solubility is sensitive to the concentration of methanesulfonic acid.[14]

-

Prepare a series of electrolytes with varying concentrations of cerium(III) methanesulfonate (e.g., 0.1 to 1.2 mol dm⁻³) and methanesulfonic acid (e.g., 0.1 to 5.0 mol dm⁻³).[5][6]

-

-

Electrochemical Characterization (Cyclic Voltammetry):

-

Assemble the three-electrode electrochemical cell with the prepared electrolyte.

-

Perform cyclic voltammetry by sweeping the potential of the working electrode at a defined scan rate (e.g., 10-100 mV/s) over a range that encompasses the Ce(III)/Ce(IV) redox couple.

-

Record the resulting current as a function of the applied potential.

-

Analyze the voltammogram to determine the redox potentials, diffusion coefficients, and electrochemical kinetics of the Ce(III)/Ce(IV) couple.

-

-

Flow Cell Testing:

-

Incorporate the prepared electrolyte into the positive half-cell of a redox flow battery.

-

The negative half-cell would contain a suitable redox couple (e.g., Zn/Zn(II)).

-

Charge and discharge the battery at a constant current and monitor the cell voltage.

-

Calculate the coulombic, voltage, and energy efficiencies of the battery over multiple cycles.

-

Mandatory Visualizations

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Caption: Workflow for redox flow battery electrolyte testing.

Caption: Mechanism of potassium channel blockade by Cesium.

References

- 1. Patch-clamp electrophysiology [bio-protocol.org]

- 2. bio.fsu.edu [bio.fsu.edu]

- 3. scientifica.uk.com [scientifica.uk.com]

- 4. swharden.com [swharden.com]

- 5. Ce(III)/Ce(IV) in methanesulfonic acid as the positive half cell of a redox flow battery - ePrints Soton [eprints.soton.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. sandia.gov [sandia.gov]

- 8. Analysis of the effects of cesium ions on potassium channel currents in biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A New Broad-Spectrum Drug Screen for 127 Analytes by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sciex.com [sciex.com]

- 11. jneurosci.org [jneurosci.org]

- 12. Group I mGluR Activation Enhances Ca2+-Dependent Nonselective Cation Currents and Rhythmic Bursting in Main Olfactory Bulb External Tufted Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.rsc.org [pubs.rsc.org]

Discovery and synthesis of Cesium methanesulfonate

An In-depth Technical Guide to Cesium Methanesulfonate (B1217627) for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of Cesium Methanesulfonate (CsCH₃SO₃), a critical reagent in modern electrophysiological research and a valuable tool in the drug development pipeline. We will delve into its discovery, synthesis, physicochemical properties, and detailed experimental applications, with a particular focus on its utility for researchers in the life sciences.

Discovery and Historical Context

While a singular moment of "discovery" for this compound is not documented, its creation is a logical consequence of the discovery of its constituent components. The element Cesium was first identified in 1860 by Robert Bunsen and Gustav Kirchhoff through the novel technique of spectroscopy, named for the Latin "caesius," meaning sky blue, after its characteristic spectral lines.[1] Methanesulfonic acid (MSA) was discovered earlier, between 1842 and 1845, by the German chemist Hermann Kolbe.[1]

The synthesis of this compound itself likely arose from routine salt formation studies and became prominent with the advent of advanced electrophysiological techniques, such as the patch-clamp method, where its specific properties became highly valuable.

Synthesis of this compound

The most common and straightforward method for synthesizing this compound is through the acid-base neutralization reaction of a cesium base, such as Cesium Carbonate (Cs₂CO₃), with Methanesulfonic Acid (CH₃SO₃H).

Experimental Protocol: Synthesis via Neutralization

This protocol details the synthesis of this compound from Cesium Carbonate and Methanesulfonic Acid.

Materials:

-

Cesium Carbonate (Cs₂CO₃)

-

Methanesulfonic Acid (CH₃SO₃H)

-

Deionized Water

-

Isopropanol (or another suitable anti-solvent)

-

Magnetic stirrer and stir bar

-

Reaction flask

-

Addition funnel

-

pH meter or pH indicator strips

-

Rotary evaporator

-

Vacuum oven

Procedure:

-

Dissolution of Base: In a reaction flask, dissolve a specific molar amount of Cesium Carbonate in deionized water with gentle stirring. The reaction can be exothermic, so it is advisable to place the flask in an ice bath.

-

Acid Addition: Slowly add a stoichiometric equivalent of Methanesulfonic Acid dropwise to the stirring Cesium Carbonate solution using an addition funnel. The reaction will effervesce as carbon dioxide gas is released. The reaction is as follows: Cs₂CO₃ + 2CH₃SO₃H → 2CsCH₃SO₃ + H₂O + CO₂↑

-

Neutralization: Monitor the pH of the solution. Continue adding Methanesulfonic Acid until the solution reaches a neutral pH of ~7.0.

-

Solvent Removal: Remove the water from the resulting solution using a rotary evaporator to obtain the crude this compound salt.

-

Recrystallization/Purification: The crude salt can be purified by recrystallization. Dissolve the salt in a minimal amount of warm deionized water and then induce precipitation by adding a less polar solvent in which the salt is insoluble, such as isopropanol.

-

Drying: Collect the purified crystals by filtration and dry them under vacuum at an elevated temperature to remove any residual solvent. The final product is a white, crystalline solid.

Physicochemical Properties

This compound is a white, crystalline solid with high solubility in water and other polar solvents.[2][3] Its key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | CH₃CsO₃S | [4] |

| Molecular Weight | 228.00 g/mol | [4][5] |

| Appearance | White powder/solid | [6][7] |

| Melting Point | 262-264 °C | [6][7][8] |

| Solubility | Soluble in water | [9] |

| CAS Number | 2550-61-0 | [3][4] |

| PubChem CID | 5148066 | [4] |

Applications in Electrophysiological Research

The primary and most significant application of this compound is in patch-clamp electrophysiology.[3] It is a key component of the intracellular (pipette) solution used to record ionic currents from single cells.

Mechanism of Action in Electrophysiology:

The utility of this compound stems from the specific actions of its constituent ions:

-

Cesium (Cs⁺) Ion: The cesium ion is a potent blocker of most potassium (K⁺) channels.[10] Because K⁺ currents are often large and can obscure other smaller currents, replacing potassium with cesium in the intracellular solution effectively eliminates this "background noise."

-

Methanesulfonate (CH₃SO₃⁻) Anion: The methanesulfonate anion is relatively large and does not pass through chloride (Cl⁻) channels.[10] This is crucial as it prevents alteration of the chloride equilibrium potential, which would otherwise affect the activity of ligand-gated channels like GABA-A and glycine (B1666218) receptors.

This dual-property allows researchers to isolate and study specific ion channels, such as voltage-gated calcium channels or ligand-gated channels, without interference from potassium currents.

Experimental Protocol: Preparation of an Intracellular Solution for Whole-Cell Patch-Clamp Recording

This protocol provides an example of an intracellular solution containing this compound for recording, for instance, GABA-A receptor-mediated currents.

Components:

-

This compound (CsCH₃SO₃): 135 mM

-

NaCl: 3 mM

-

HEPES: 10 mM

-

EGTA: 0.6 mM

-

Mg-ATP: 4 mM

-

Na-GTP: 0.3 mM

-

QX-314Cl (optional, to block Na⁺ channels): 5 mM

Procedure:

-

Preparation: Add the components to approximately 90% of the final volume of high-purity water.

-

pH Adjustment: Adjust the pH to 7.2 using Cesium Hydroxide (CsOH).

-

Osmolarity Adjustment: Adjust the osmolarity to approximately 280-290 mOsm with additional this compound. The osmolarity should typically be slightly lower than the extracellular solution to ensure a good seal.[11]

-

Storage: Aliquot the solution and store at -20°C. Before use, thaw and filter through a 0.22 µm syringe filter.[10][11]

Visualization of Experimental Workflow

The following diagram illustrates the role of this compound in a typical whole-cell voltage-clamp experiment designed to isolate and study a specific non-potassium ion channel (e.g., a ligand-gated channel).

Role in Drug Development

Ion channels are a major class of drug targets for a wide range of diseases, including epilepsy, cardiac arrhythmias, and chronic pain.[12] The development of drugs that modulate these channels requires robust and precise methods for screening and characterizing their effects.

This compound is indispensable in this context. By enabling the isolation of specific ion channel currents, it allows for:

-

High-Throughput Screening: Pharmaceutical companies can screen large libraries of compounds to identify those that selectively modulate a target ion channel.

-

Mechanism of Action Studies: For a lead compound, researchers can precisely characterize how it affects the channel's function (e.g., does it block the pore, alter gating kinetics, etc.).

-

Selectivity Profiling: It is crucial to determine if a drug candidate affects other ion channels. Using this compound to block potassium channels allows for a cleaner assessment of a compound's effect on other channel types.

In essence, while not a therapeutic agent itself, this compound is a fundamental enabling tool in the discovery and preclinical development of new medicines that target ion channels.

References

- 1. This compound | 2550-61-0 | Benchchem [benchchem.com]

- 2. Caesium carbonate - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | CH3CsO3S | CID 5148066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. This compound | CAS#:2550-61-0 | Chemsrc [chemsrc.com]

- 9. Synthesis of Cesium carbonate_Chemicalbook [chemicalbook.com]

- 10. This compound (CsMeSo3) internal solutions component | Hello Bio [hellobio.com]

- 11. scientifica.uk.com [scientifica.uk.com]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to Cesium Methanesulfonate (CAS Number: 2550-61-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium methanesulfonate (B1217627) (CsCH₃SO₃) is a salt of cesium and methanesulfonic acid. It is a white, crystalline solid that has gained significant attention in the scientific community, particularly in the field of electrophysiology. Its primary application lies in its use as a key component of intracellular solutions for patch-clamp studies, where it serves as an effective potassium (K⁺) channel blocker. This property allows for the isolation and study of other ion channels by eliminating the influence of potassium currents. This guide provides a comprehensive overview of the technical data, experimental applications, and safety information for Cesium methanesulfonate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 2550-61-0 | [1] |

| Molecular Formula | CH₃CsO₃S | [1] |

| Molecular Weight | 228.01 g/mol | [1] |

| Appearance | White powder/crystalline solid | [2][3] |

| Melting Point | 262-264 °C | [3] |

| Solubility | Soluble in water. A 5% solution in water is clear and colorless. | [2][4] |

| Purity | Typically >98% | [4] |

Synthesis

While detailed, step-by-step synthesis protocols are not widely published in the public domain, the preparation of this compound can be achieved through a straightforward acid-base neutralization reaction.

General Synthesis Protocol

A common method involves the reaction of a cesium base, such as cesium hydroxide (B78521) (CsOH) or cesium carbonate (Cs₂CO₃), with methanesulfonic acid (CH₃SO₃H) in an aqueous solution.

Reaction with Cesium Hydroxide: CH₃SO₃H + CsOH → CH₃SO₃Cs + H₂O

Reaction with Cesium Carbonate: 2CH₃SO₃H + Cs₂CO₃ → 2CH₃SO₃Cs + H₂O + CO₂

The resulting solution is then typically heated to evaporate the water, yielding solid this compound. The solid can be further purified by recrystallization.

Spectral Data

¹H NMR Spectroscopy

In a deuterated solvent such as D₂O, the ¹H NMR spectrum of this compound is expected to show a single peak for the methyl (CH₃) protons. The chemical shift of this singlet would be influenced by the electronegativity of the sulfonate group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show a single resonance for the methyl carbon.

Mass Spectrometry

Under mass spectrometry analysis, the compound would ionize to show the cesium cation (Cs⁺) at m/z ≈ 133 and the methanesulfonate anion (CH₃SO₃⁻) at m/z ≈ 95. The exact mass of the parent compound is 227.88574209 Da[1].

Applications in Research

The primary and most well-documented application of this compound is in the field of electrophysiology, specifically in patch-clamp recording techniques.

Patch-Clamp Electrophysiology

This compound is a vital component of the intracellular (pipette) solution used in whole-cell voltage-clamp recordings. Its principal function is to block voltage-gated potassium channels from the intracellular side.

Mechanism of Action: The cesium ion (Cs⁺), being larger than the potassium ion (K⁺), physically occludes the pore of most potassium channels, thereby preventing the efflux of K⁺ ions. This blockade is voltage-dependent[5][6]. By inhibiting potassium currents, researchers can isolate and study the activity of other ion channels, such as sodium (Na⁺), calcium (Ca²⁺), and chloride (Cl⁻) channels, without the confounding influence of K⁺ currents. The methanesulfonate anion is a relatively large and inert anion that does not permeate most anion channels, making it a suitable counterion for intracellular solutions.

Experimental Protocols: Intracellular Solution for Patch-Clamp

The precise composition of the intracellular solution can vary depending on the specific cell type and the ion channels being studied. Below are two representative protocols.

Protocol 1: General Voltage-Clamp Recording

| Component | Concentration (mM) |

| This compound | 120-140 |

| HEPES | 10 |

| EGTA | 10-11 |

| MgCl₂ | 2 |

| Na₂-ATP | 4 |

| Na-GTP | 0.4 |

| Phosphocreatine | 10 |

Adjust pH to 7.2-7.3 with CsOH. Adjust osmolarity to be slightly lower than the extracellular solution.

Protocol 2: Recording of Synaptic Currents

| Component | Concentration (mM) |

| This compound | 135 |

| NaCl | 8 |

| HEPES | 10 |

| EGTA | 0.5 |

| Mg-ATP | 4 |

| Na-GTP | 0.3 |

| QX-314 (for Na⁺ channel block) | 5 |

Adjust pH to 7.2-7.3 with CsOH and osmolarity as needed.

References

- 1. This compound | CH3CsO3S | CID 5148066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.qa.thermofisher.com [assets.qa.thermofisher.com]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. This compound (CsMeSo3) internal solutions component | Hello Bio [hellobio.com]

- 5. Mechanisms of Cs+ blockade in a Ca2+-activated K+ channel from smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of the effects of cesium ions on potassium channel currents in biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Cesium Methanesulfonate Internal Solution for Patch Clamp Electrophysiology: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and use of cesium methanesulfonate-based internal solutions for whole-cell patch clamp electrophysiology. This type of internal solution is particularly advantageous for isolating and recording voltage-gated calcium and ligand-gated currents by effectively blocking potassium channels.

Introduction

In whole-cell patch clamp recordings, the composition of the internal solution within the recording pipette is critical for maintaining cell health, controlling the intracellular environment, and isolating specific ionic currents of interest. A this compound-based internal solution is a popular choice for voltage-clamp experiments due to the ability of cesium ions (Cs+) to block most types of potassium (K+) channels.[1][2][3] This blockade significantly reduces outward K+ currents, thereby improving the voltage clamp quality and allowing for the stable recording of inward currents, such as those mediated by voltage-gated calcium channels or ligand-gated ion channels like AMPA and NMDA receptors.[3] The methanesulfonate (B1217627) anion (CH₃SO₃⁻) is a relatively large and inert anion, which helps to maintain physiological anion concentrations without interfering with cellular processes.[4]

Components of the this compound Internal Solution

A typical this compound internal solution contains several key components, each with a specific function to ensure the stability and viability of the patched cell and the fidelity of the electrophysiological recording.

| Component | Typical Concentration Range (mM) | Primary Function |

| This compound (CsMeSO₃) | 115 - 135 | Primary salt; provides Cs+ to block K+ channels and methanesulfonate as the main anion.[5][6] |

| HEPES | 10 | pH buffer to maintain a stable intracellular pH, typically around 7.2-7.3.[5][6][7] |

| EGTA or BAPTA | 0.2 - 11 | Calcium chelator to buffer intracellular calcium concentrations. BAPTA is a faster chelator than EGTA.[1][2] |

| Mg-ATP | 2 - 4 | Energy source (adenosine triphosphate) to support cellular metabolism and ATP-dependent processes.[6][8] |

| Na-GTP | 0.3 - 0.4 | Energy source (guanosine triphosphate) important for G-protein coupled receptor signaling pathways.[5][6] |

| NaCl | 4 - 8 | Provides sodium ions.[6] |

| QX-314 Chloride | 5 (optional) | Blocks voltage-gated sodium channels intracellularly, useful for isolating other currents. |

| Phosphocreatine | 10 (optional) | An additional energy substrate to regenerate ATP.[5] |

Experimental Protocols

Preparation of this compound Internal Solution

This protocol describes the preparation of 100 mL of a standard this compound internal solution.

Materials:

-

This compound (CsMeSO₃)

-

HEPES

-

EGTA

-

Magnesium ATP (Mg-ATP)

-

Sodium GTP (Na-GTP)

-

Sodium Chloride (NaCl)

-

Ultrapure water

-

pH meter

-

Osmometer

-

0.22 µm syringe filter

Procedure:

-

Prepare Stock Solutions: It is recommended to prepare concentrated stock solutions of HEPES, EGTA, Mg-ATP, and Na-GTP to facilitate accurate measurement of small quantities.

-

Dissolve Main Components: In a beaker with approximately 80 mL of ultrapure water, dissolve the this compound and NaCl while stirring.

-

Add Buffer and Chelator: Add the appropriate volumes of HEPES and EGTA stock solutions to the main solution.

-

pH Adjustment: Adjust the pH of the solution to 7.2-7.3 using a concentrated solution of CsOH.[2][7] It is crucial to perform this step before adding ATP and GTP, as these can significantly alter the pH.[8]

-

Osmolarity Measurement and Adjustment: Measure the osmolarity of the solution using an osmometer. The target osmolarity should be slightly lower (around 290-300 mOsm) than the extracellular solution to ensure good seal formation.[4] Adjust the osmolarity by adding small amounts of ultrapure water to decrease it or a small amount of a concentrated CsMeSO₃ solution to increase it.

-

Add Energy Sources: Once the pH and osmolarity are correct, add the Mg-ATP and Na-GTP.[8] It is best practice to add these components fresh on the day of the experiment from frozen stock aliquots to prevent degradation.[1]

-

Final Volume and Filtration: Bring the solution to the final volume of 100 mL with ultrapure water. Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.[5]

-

Aliquoting and Storage: Aliquot the internal solution into smaller, single-use volumes (e.g., 1 mL) and store at -20°C or -80°C.[8] Thaw a fresh aliquot for each day of experiments and keep it on ice.[1]

Whole-Cell Patch Clamp Recording Protocol

Workflow:

Caption: Experimental workflow for whole-cell patch clamp recording.

Procedure:

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution. Fire-polishing the pipette tip can improve seal formation.

-

Filling the Pipette: Fill the patch pipette with the thawed and filtered this compound internal solution, ensuring no air bubbles are trapped in the tip.

-

Cell Approach and Sealing: Under visual control (e.g., using a microscope with DIC optics), approach a target cell with the patch pipette while applying positive pressure. Once in close proximity to the cell, release the positive pressure to allow the pipette tip to form a high-resistance seal (GΩ seal) with the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior. The internal solution will now dialyze into the cell.

-

Setting Recording Parameters: Switch the amplifier to voltage-clamp mode. Set the desired holding potential. Compensate for the pipette capacitance and the whole-cell capacitance and series resistance to ensure accurate voltage control and current measurement.

-

Data Acquisition: Apply voltage protocols (e.g., voltage steps or ramps) to elicit the ionic currents of interest and record the resulting data.

-

Data Analysis: Analyze the recorded currents to determine their properties, such as amplitude, kinetics, and voltage-dependence.

Signaling Pathway Considerations

The use of a cesium-based internal solution is designed to block potassium channels, thereby isolating other ionic currents. This is particularly useful for studying signaling pathways that involve changes in intracellular calcium or the activation of ligand-gated ion channels.

Caption: Simplified signaling diagram for recording isolated currents.

By blocking potassium channels, the influence of membrane potential changes mediated by these channels is minimized, allowing for a more direct investigation of the signaling cascades initiated by calcium influx or direct channel activation.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Difficulty forming a GΩ seal | - Dirty pipette tip- Incorrect osmolarity of internal solution- Unhealthy cells | - Use fresh, filtered internal solution.- Ensure internal solution osmolarity is 10-20 mOsm lower than the external solution.[2]- Use healthy, viable cells. |

| Unstable recording | - Pipette drift- Poor quality seal- Rundown of currents | - Ensure mechanical stability of the setup.- Re-establish a better seal if possible.- Include ATP/GTP in the internal solution to support cell health. |

| Noisy recording | - Electrical noise- High series resistance | - Properly ground all equipment.- Use a pipette with lower resistance; ensure good whole-cell access. |

Conclusion

The this compound internal solution is a powerful tool for electrophysiologists, enabling the isolation and detailed study of a variety of ionic currents. Careful preparation of the internal solution and adherence to proper patch clamp technique are essential for obtaining high-quality, reproducible data. The protocols and information provided in this document serve as a comprehensive guide for researchers and professionals in the field.

References

- 1. re-place.be [re-place.be]

- 2. scientifica.uk.com [scientifica.uk.com]

- 3. researchgate.net [researchgate.net]

- 4. swharden.com [swharden.com]

- 5. bio.fsu.edu [bio.fsu.edu]

- 6. Whole-cell voltage-clamp recording [bio-protocol.org]

- 7. Combining whole-cell patch clamp and dye loading in acute brain slices with bulk RNA sequencing in embryonic to aged mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Preparing Cesium Methanesulfonate Stock Solution for Electrophysiology: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium methanesulfonate (B1217627) (CsMeSO₃) is a salt widely employed in electrophysiological studies, particularly in patch-clamp experiments.[1] Its primary function is to act as a potassium (K⁺) channel blocker within the intracellular recording solution.[2][3] By replacing potassium ions with cesium ions, which are larger and block the pore of most potassium channels, researchers can effectively eliminate outward potassium currents.[3][4] This allows for the isolation and study of other ionic currents, such as those mediated by voltage-gated calcium channels or ligand-gated ion channels, with greater clarity and precision. The methanesulfonate anion is a suitable substitute for chloride, as it is not transported by chloride channels.[2] This application note provides detailed protocols for the preparation of Cesium methanesulfonate stock solutions and its use in intracellular recording solutions for electrophysiology.

Key Applications

-

Voltage-Clamp Electrophysiology: Cesium-based internal solutions are ideal for voltage-clamp recordings where the goal is to study synaptic currents or the activity of specific ion channels without contamination from potassium currents.[5]

-

Isolation of Inward Currents: By blocking outward K⁺ currents, CsMeSO₃ facilitates the measurement of inward currents, such as those carried by calcium (Ca²⁺) or sodium (Na⁺) ions.

-

Studying G-Protein Coupled Receptor (GPCR) Modulation: Many GPCRs signal through pathways that modulate the activity of potassium channels.[4][6] Using a cesium-based internal solution allows researchers to investigate the direct effects of GPCR activation on other channels without the confounding influence of modulated K⁺ channels.

Quantitative Data Summary

Table 1: Properties of this compound